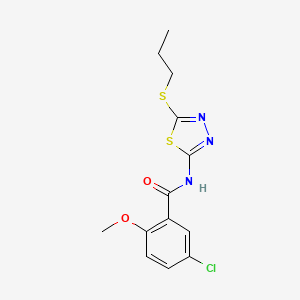

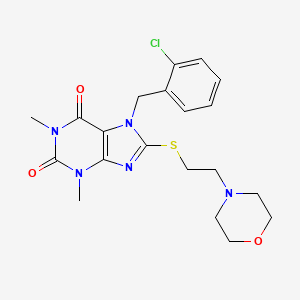

![molecular formula C15H13N3O5S B2820948 (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 477546-56-8](/img/structure/B2820948.png)

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

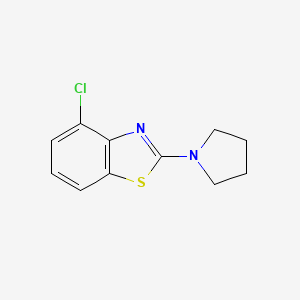

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications

Anti-Parasitic and Anti-Bacterial Applications

Thiazolides have shown significant efficacy against a wide range of pathogens, including helminths, protozoa, enteric bacteria, and viruses. Their mechanism involves the inhibition of specific enzymes or pathways critical to the survival of these pathogens. For instance, thiazolides' effect on Giardia lamblia trophozoites suggests potential for treating infections caused by this parasite. The modifications in thiazolides, such as changes in the nitro group or the positioning of methyl groups, can significantly impact their antiparasitic activity. The structure-function relationship of these compounds is crucial for their effectiveness against various microorganisms and cancer cells (Müller et al., 2006; Hemphill et al., 2012; Brockmann et al., 2014).

Anti-Viral Activities

Further investigations into thiazolides have expanded their potential use in treating viral infections. Their efficacy against hepatitis B virus replication highlights the versatility of thiazolides as antiviral agents. The ability to modify thiazolide structures to target specific viruses offers a promising avenue for developing new antiviral drugs with potentially fewer side effects and broad-spectrum activity (Stachulski et al., 2011).

Anticancer Properties

The structure-function relationship of thiazolides also extends to their application in cancer treatment. Variations in the thiazolide structure, particularly in the benzene ring substituents, have been shown to affect apoptosis induction in colorectal tumor cells. This suggests a potential role for thiazolides in developing anticancer therapies, especially for cancers resistant to conventional treatments (Brockmann et al., 2014).

Environmental Applications

Beyond biomedical applications, thiazolides and related compounds have been explored for environmental purposes, such as the removal of heavy metals from industrial wastes. The synthesis of novel adsorbents based on thiazolide structures demonstrates their potential in environmental cleanup and pollution control (Zargoosh et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c1-3-22-9-4-5-10-12(8-9)24-15(17(10)2)16-14(19)11-6-7-13(23-11)18(20)21/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGAJSPNXALVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

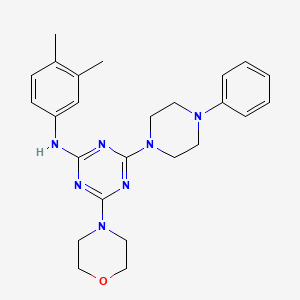

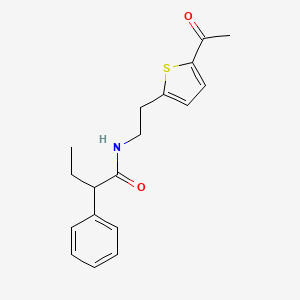

![2-fluoro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2820865.png)

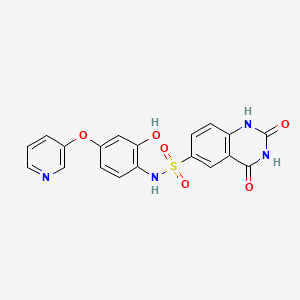

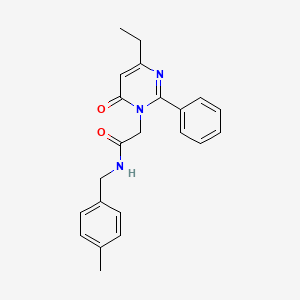

![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)

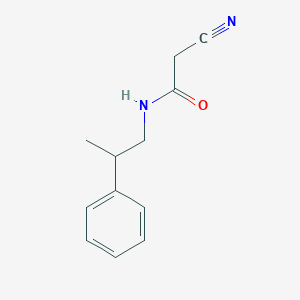

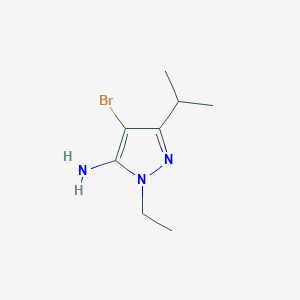

![5-(2-oxo-2-phenylethyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2820880.png)

![2-Methyl-1-(2,3,4-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820885.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)